(1-Chloro-2-methylpropan-2-yl)cyclopropane
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Overview
Description
(1-Chloro-2-methylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₃Cl. It is a cyclopropane derivative where a chlorine atom and a methyl group are attached to the same carbon atom, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclopropane typically involves the reaction of 2-methylpropene with a chlorinating agent in the presence of a catalyst. One common method is the reaction of 2-methylpropene with chlorine gas under UV light, which facilitates the addition of chlorine to the double bond, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
(1-Chloro-2-methylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclopropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with three carbon atoms.
1-Chlorocyclopropane: A cyclopropane derivative with a chlorine atom attached to one of the carbon atoms.
2-Methylcyclopropane: A cyclopropane derivative with a methyl group attached to one of the carbon atoms.
Uniqueness
(1-Chloro-2-methylpropan-2-yl)cyclopropane is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Properties
Molecular Formula |
C7H13Cl |
---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
GORCNKOEGUZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1CC1 |
Origin of Product |
United States |
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